molecular formula C14H12S2 B036940 Benzyl benzodithioate CAS No. 27249-90-7

Benzyl benzodithioate

Cat. No.: B036940
CAS No.: 27249-90-7
M. Wt: 244.4 g/mol
InChI Key: ZCKPFAYILJKXAT-UHFFFAOYSA-N
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Description

Benzyl benzodithioate, also known as benzenecarbodithioic acid phenylmethyl ester, is an organic compound with the molecular formula C14H12S2. It is a colorless to light yellow solid with a faint aromatic odor. This compound is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzodithioate can be synthesized through the reaction of benzoic acid, benzyl mercaptan, and phosphorus pentasulfide in toluene. The mixture is refluxed for approximately 10 hours, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of readily available reagents such as benzoic acid, benzyl mercaptan, and phosphorus pentasulfide. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Benzyl benzodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a RAFT agent in controlled radical polymerization, which allows for the precise control of polymer molecular weight and architecture. This compound is well-suited for polymerizing methacrylates, methacrylamides, and styrenes .

It can be used to synthesize functionalized polymers with specific properties, which can be applied in drug delivery systems, coatings, and adhesives .

Comparison with Similar Compounds

  • 2-Cyano-2-propyl benzodithioate
  • 2-Cyano-2-propyl dodecyl trithiocarbonate
  • S,S-Dibenzyl trithiocarbonate
  • 2-Phenyl-2-propyl benzodithioate

Comparison: Benzyl benzodithioate is unique among RAFT agents due to its specific reactivity and compatibility with a wide range of monomers. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various polymerization processes. Its ability to produce polymers with well-defined structures and properties sets it apart from other RAFT agents .

Properties

IUPAC Name

benzyl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKPFAYILJKXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466574
Record name Benzyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27249-90-7
Record name Benzyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Benzodithioate
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Synthesis routes and methods

Procedure details

A mixture of benzoic acid (1.22 g), benzyl mercaptan (1.24 g) and phosphorus pentasulfide (4.44 g) in toluene (40 ml) was refluxed for 10 h. A dark red color was developed immediately after heating. After the reaction was complete (as monitored by GC-MS), it was cooled to room temperature and purified by column chromatography packed with.neutral alumina, eluting with benzene. Removal of the solvent by distillation gave the single compound, benzyl dithiobenzoate (2.22 g, 91%). It was further characterized by 1H and 13C-NMR.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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